Benzyl N-Boc-4-piperidinecarboxylate
CAS No.: 177990-33-9
Cat. No.: VC21296694
Molecular Formula: C18H25NO4
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 177990-33-9 |
---|---|
Molecular Formula | C18H25NO4 |
Molecular Weight | 319.4 g/mol |
IUPAC Name | 4-O-benzyl 1-O-tert-butyl piperidine-1,4-dicarboxylate |
Standard InChI | InChI=1S/C18H25NO4/c1-18(2,3)23-17(21)19-11-9-15(10-12-19)16(20)22-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3 |
Standard InChI Key | QLGMYLVKJUYFDY-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structure
Benzyl N-Boc-4-piperidinecarboxylate is a piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen position and a benzyl ester at the 4-position of the piperidine ring. This structural arrangement creates a molecule with specific reactivity patterns that make it useful in various synthetic pathways. The compound contains both a protected amine and an ester functional group, providing multiple sites for potential chemical modifications.
The key structural components include the six-membered piperidine heterocycle, the Boc protecting group (which shields the nitrogen from unwanted reactions), and the benzyl ester moiety (which can undergo selective hydrolysis or reduction). This combination of functional groups creates a versatile building block for more complex chemical structures.
Identification Parameters
The compound can be identified through various chemical parameters as outlined in the following data table:
Parameter | Value |
---|---|
Chemical Name | Benzyl N-Boc-4-piperidinecarboxylate |
CAS Registry Number | 177990-33-9 |
Molecular Formula | C₁₈H₂₅NO₄ |
Molecular Weight | 319.4 g/mol |
SMILES Notation | CC(C)(C)OC(=O)N1CCC(CC1)C(=O)OCC2=CC=CC=C2 |
PubChem CID | 22255913 |
MDL Number | MFCD11975545 |
The molecular structure features a piperidine ring with the carboxylate group at the 4-position, esterified with a benzyl group, while the nitrogen is protected with the tert-butyloxycarbonyl (Boc) group. This arrangement provides both stability and reactivity at specific sites, making it useful for targeted chemical transformations .
Physical and Chemical Properties
Understanding the physical and chemical properties of Benzyl N-Boc-4-piperidinecarboxylate is essential for its proper handling, storage, and application in chemical synthesis processes. These properties determine its behavior in various reaction conditions and its compatibility with other reagents.
Physical Properties
The compound exists as a solid at standard temperature and pressure, with specific physical characteristics that define its behavior in laboratory and industrial settings.
Property | Value |
---|---|
Physical State | Solid |
Molecular Weight | 319.4 g/mol |
Recommended Storage | Sealed in dry container at room temperature |
Chemical Reactivity
The chemical reactivity of Benzyl N-Boc-4-piperidinecarboxylate is primarily determined by its functional groups:
-
The Boc-protected nitrogen can undergo deprotection under acidic conditions, revealing the free amine for further reactions
-
The benzyl ester can be selectively cleaved through catalytic hydrogenation or other methods
-
The piperidine ring provides a rigid scaffold with specific stereochemistry
These reactive sites allow for selective transformations, making the compound valuable in multistep synthesis of more complex molecules, particularly in pharmaceutical development processes.
Applications in Chemical Research
Benzyl N-Boc-4-piperidinecarboxylate serves several important functions in chemical research and pharmaceutical development.
Pharmaceutical Intermediate
The compound functions as a building block in the synthesis of more complex pharmaceutical agents. Its key applications include:
-
Precursor in the synthesis of biologically active piperidine derivatives
-
Intermediate in medicinal chemistry research programs
-
Building block for the construction of potential drug candidates
-
Component in structure-activity relationship (SAR) studies
The strategic placement of the Boc protecting group and benzyl ester enables selective chemical modifications, particularly valuable in multi-step synthesis of active pharmaceutical ingredients (APIs).
Comparison with Related Compounds
To understand the significance of Benzyl N-Boc-4-piperidinecarboxylate, it's helpful to compare it with related compounds:
Compound | Key Structural Feature | Primary Application |
---|---|---|
Benzyl N-Boc-4-piperidinecarboxylate | Benzyl ester with Boc-protected nitrogen | Pharmaceutical intermediate |
1-Boc-4-AP | Phenylamino group at 4-position | Fentanyl synthesis intermediate |
N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine | Tosyloxymethyl group at 4-position | Synthetic intermediate for compounds like Vandetanib |
This comparison illustrates how subtle structural differences create compounds with distinct reactivity profiles and applications. While 1-Boc-4-AP serves as an intermediate in fentanyl synthesis and is subject to regulatory controls, Benzyl N-Boc-4-piperidinecarboxylate has a different application profile in pharmaceutical research .
Safety Parameter | Details |
---|---|
Signal Word | Warning |
Hazard Statements | H302-H315-H319-H332 (Harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled) |
Precautionary Statements | Multiple statements including P202, P261, P262, P264+P265, P270, P273, P280, P281 (detailed list available in safety documentation) |
These hazard statements indicate that the compound requires careful handling with appropriate personal protective equipment, including gloves, eye protection, and adequate ventilation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume